molecular formula C20H22ClN5O3 B2874237 8-(3-Chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione CAS No. 887467-58-5

8-(3-Chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione

Cat. No. B2874237
CAS RN: 887467-58-5
M. Wt: 415.88
InChI Key: NMWHMMWZECQGSC-UHFFFAOYSA-N
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Description

8-(3-Chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C20H22ClN5O3 and its molecular weight is 415.88. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationships and Molecular Docking

  • A study by Zagórska et al. (2015) on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones synthesized and evaluated for their affinity towards serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors identified potent receptor ligands with potential as anxiolytic and antidepressant agents. Docking studies highlighted the importance of substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system for receptor affinity and selectivity (Zagórska et al., 2015).

Pharmacological Evaluation

  • Further pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives by Zagórska et al. (2009) showed that N-8-arylpiperazinylpropyl derivatives exhibited potent 5-HT(1A) receptor ligand properties. Preliminary in vivo studies suggested potential anxiolytic/antidepressant activities, encouraging future research on long-chain arylpiperazines linked to tricyclic derivatives of theophylline (Zagórska et al., 2009).

Novel Synthesis and Derivatives

  • Research on 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones by Simo et al. (1998) detailed the synthesis of new derivatives, providing a basis for the development of compounds with enhanced pharmacological properties (Simo et al., 1998).

properties

IUPAC Name

6-(3-chloro-2-methylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O3/c1-5-29-10-9-24-18(27)16-17(23(4)20(24)28)22-19-25(16)11-12(2)26(19)15-8-6-7-14(21)13(15)3/h6-8,11H,5,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWHMMWZECQGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C(=CC=C4)Cl)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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